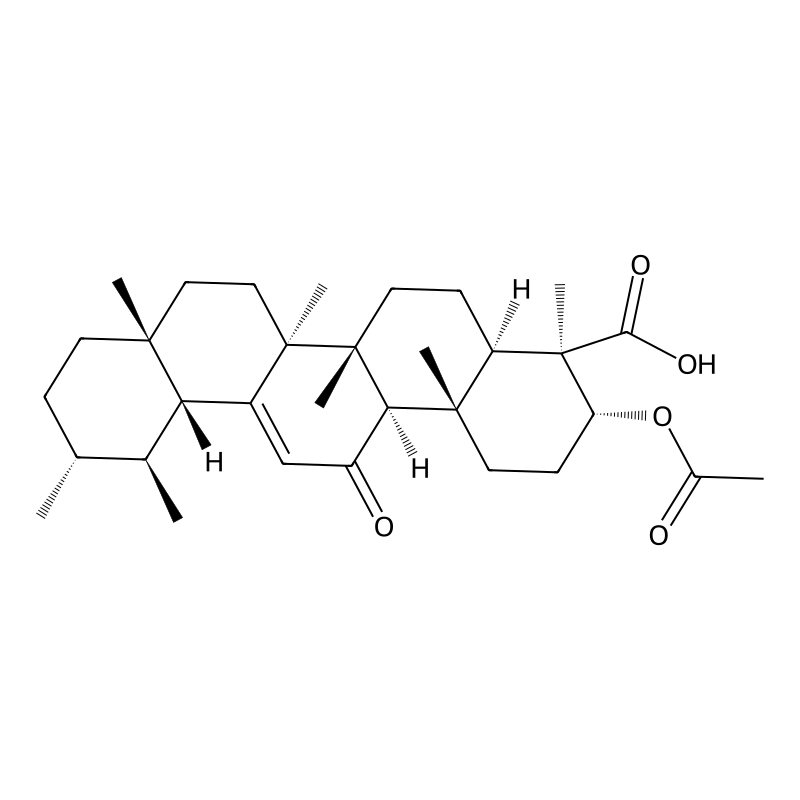

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a naturally occurring compound found in the gum resin of Boswellia serrata trees, commonly known as Indian frankincense []. Research suggests AKBA may hold promise as a therapeutic agent due to its anti-inflammatory properties.

Inhibition of 5-Lipoxygenase

One of the primary mechanisms by which AKBA exerts its anti-inflammatory effect is through the inhibition of the enzyme 5-lipoxygenase (5-LO) []. 5-LO is a key enzyme in the leukotriene pathway, which is involved in the production of inflammatory mediators called leukotrienes []. Studies have shown that AKBA selectively inhibits 5-LO in a non-competitive manner, meaning it does not directly compete with the substrate for the enzyme's binding site []. This targeted inhibition may contribute to AKBA's potential anti-inflammatory benefits.

Boswellic Acids and Inflammatory Diseases

Boswellic acids, including AKBA, have been studied for their potential role in managing various inflammatory diseases. These include:

- Osteoarthritis: Research suggests that AKBA may help reduce pain and improve joint function in individuals with osteoarthritis [].

- Inflammatory Bowel Disease (IBD): Studies investigating the use of AKBA for IBD are ongoing, with some early evidence suggesting potential benefits in managing ulcerative colitis [].

- Cancer: While research is preliminary, some studies suggest that AKBA may have anti-tumor properties [].

The compound (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid is a complex organic molecule characterized by multiple stereocenters and functional groups. Its structure features a tetradecahydropicene backbone with various methyl and acetyloxy substituents. This structural complexity suggests potential for diverse chemical reactivity and biological activity.

AKBA is thought to exert its anti-inflammatory effects through several mechanisms, including []:

- Inhibition of 5-lipoxygenase, an enzyme involved in the production of inflammatory molecules called leukotrienes [].

- Modulation of the immune system by affecting signaling pathways [].

More research is needed to fully understand the mechanism of action of AKBA.

Comparison TableCompound Name Structural Features Biological Activity Unique Properties Compound A Tetradecahydropicene backbone Antimicrobial Different substituents Compound B Acetyloxy group Anti-inflammatory Varying stereochemistry Compound C Carboxylic acid Cytotoxicity Varies in chain length

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Compound A | Tetradecahydropicene backbone | Antimicrobial | Different substituents |

| Compound B | Acetyloxy group | Anti-inflammatory | Varying stereochemistry |

| Compound C | Carboxylic acid | Cytotoxicity | Varies in chain length |

This compound's unique combination of stereochemistry and functional groups sets it apart from these similar compounds, potentially leading to distinct biological activities and applications.

The biological activity of this compound is likely influenced by its structural features. Predictions of its biological activity can be made using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. Such analyses indicate that compounds with similar structures often exhibit a range of pharmacological effects including anti-inflammatory and antimicrobial activities .

Synthesis of this compound may involve several steps:

- Formation of the Tetradecahydropicene Backbone: This can be achieved through cyclization reactions starting from simpler precursors.

- Introduction of Functional Groups: The acetyloxy and carboxylic acid groups can be introduced via acylation and oxidation reactions respectively.

- Chiral Resolution: Given the multiple stereocenters, chiral resolution techniques may be necessary to obtain the desired enantiomeric form.

These methods are often optimized through iterative testing and computational modeling to enhance yields and selectivity .

Potential applications of this compound include:

- Pharmaceutical Development: Due to its predicted biological activity, it may serve as a lead compound in drug discovery.

- Agricultural Chemicals: Its antimicrobial properties could be explored for use in pesticides or fungicides.

- Material Science: Its unique structure might lend itself to applications in polymer chemistry or nanotechnology.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking: To predict how the compound binds to specific targets.

- In vitro Assays: To evaluate its biological effects on cell lines.

These studies help elucidate its mechanism of action and potential therapeutic applications .

Similar compounds include:

- Tetradecahydropicene derivatives: These compounds share a similar polycyclic structure but differ in substituents or stereochemistry.

- Acetyloxy derivatives: Compounds with acetyloxy groups that may exhibit similar reactivity.

- Carboxylic acid derivatives: Other compounds featuring carboxylic acid functionalities that can participate in similar

Triterpenoid Backbone Formation via Mevalonate Pathway

The biosynthesis of 3-acetyl-11-keto-β-boswellic acid initiates through the mevalonate pathway, which serves as the primary route for isoprenoid biosynthesis in the cytosolic compartment of Boswellia cells [7] [6] [8]. This pathway represents one of the two major biosynthetic routes for terpenoid precursors in plants, operating alongside the methylerythritol phosphate pathway that functions within plastids [9] [10].

The mevalonate pathway commences with the condensation of three acetyl-coenzyme A molecules through a series of precisely coordinated enzymatic steps [6] [11]. The initial reaction involves acetoacetyl-coenzyme A thiolase, which catalyzes the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A [8]. This intermediate subsequently undergoes aldol condensation with a third acetyl-coenzyme A molecule, mediated by hydroxymethylglutaryl-coenzyme A synthase, to generate hydroxymethylglutaryl-coenzyme A [6].

The rate-limiting step of the pathway involves the reduction of hydroxymethylglutaryl-coenzyme A to mevalonic acid, catalyzed by hydroxymethylglutaryl-coenzyme A reductase [7] [6]. This enzyme represents a crucial regulatory checkpoint in triterpenoid biosynthesis and is subject to multiple levels of control, including transcriptional regulation, post-translational modifications, and feedback inhibition by downstream metabolites [6]. In Boswellia species, the expression and activity of this enzyme likely influences the overall flux through the pathway and contributes to the species-specific variations in boswellic acid content [4].

Following the formation of mevalonic acid, the pathway proceeds through a series of phosphorylation and decarboxylation reactions that ultimately generate the fundamental building blocks of all isoprenoids: isopentenyl diphosphate and dimethylallyl diphosphate [8]. The phosphorylation reactions are mediated by mevalonate kinase and phosphomevalonate kinase, which sequentially convert mevalonic acid to mevalonate-5-phosphate and mevalonate-5-diphosphate [6] [11]. The final step involves diphosphomevalonate decarboxylase, which catalyzes the adenosine triphosphate-dependent decarboxylation of mevalonate-5-diphosphate to yield isopentenyl diphosphate [8].

The conversion of isopentenyl diphosphate to its isomer dimethylallyl diphosphate is accomplished by isopentenyl diphosphate isomerase, establishing the equilibrium between these two fundamental prenyl units [8]. The subsequent assembly of higher-order prenyl diphosphates occurs through the action of prenyltransferases, which catalyze the head-to-tail condensation of isopentenyl diphosphate with dimethylallyl diphosphate to form geranyl diphosphate, and the further elongation to farnesyl diphosphate through additional isopentenyl diphosphate incorporation [9].

The formation of squalene, the immediate precursor to all triterpenes, represents a crucial branch point in the pathway [6]. Squalene synthase catalyzes the unique head-to-head condensation of two farnesyl diphosphate molecules, utilizing nicotinamide adenine dinucleotide phosphate as a reducing cofactor to generate the 30-carbon linear triterpene precursor [9]. This reaction is particularly significant as it commits the metabolic flux specifically toward triterpene biosynthesis rather than sterol or other isoprenoid pathways.

The subsequent epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase provides the activated substrate for the cyclization reactions that generate the characteristic polycyclic frameworks of triterpenes [12] [13]. This epoxidation reaction utilizes molecular oxygen and nicotinamide adenine dinucleotide phosphate and produces the (S)-configuration epoxide that serves as the universal precursor for all pentacyclic triterpenes in plants [13] [14].

| Enzyme | Substrate | Product | Cofactor Requirements | Regulatory Features |

|---|---|---|---|---|

| Acetoacetyl-CoA thiolase | 2 Acetyl-CoA | Acetoacetyl-CoA | None | Feedback regulation |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | None | Transcriptional control |

| HMG-CoA reductase | HMG-CoA | Mevalonic acid | NADPH | Rate-limiting step |

| Mevalonate kinase | Mevalonic acid | Mevalonate-5-phosphate | ATP | Allosteric regulation |

| Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | ATP | Metabolic control |

| Diphosphomevalonate decarboxylase | Mevalonate-5-diphosphate | Isopentenyl diphosphate | ATP | Product inhibition |

| Isopentenyl diphosphate isomerase | Isopentenyl diphosphate | Dimethylallyl diphosphate | Mg²⁺ | Equilibrium control |

| Squalene synthase | 2 Farnesyl diphosphate | Squalene | NADPH | Branch point enzyme |

| Squalene epoxidase | Squalene | 2,3-Oxidosqualene | O₂, NADPH | Substrate availability |

Post-Modification Enzymatic Processes

The transformation of the basic triterpene scaffold into the complex architecture of 3-acetyl-11-keto-β-boswellic acid requires an intricate series of post-cyclization modifications that introduce specific functional groups and establish the precise stereochemical arrangements characteristic of boswellic acids [15] [16]. These modifications involve multiple enzyme families that operate in a coordinated manner to generate the structural diversity observed in Boswellia metabolites.

Oxidation and Acetylation Mechanisms

The oxidative modifications that distinguish boswellic acids from their triterpene precursors are primarily mediated by cytochrome P450 monooxygenases, which represent one of the largest and most versatile enzyme families in plant secondary metabolism [17] [16] [18]. These enzymes catalyze a remarkable array of oxidative transformations, including hydroxylations, epoxidations, and oxidative rearrangements that contribute to the structural complexity of the final products.

The cytochrome P450 CYP716 family emerges as particularly significant in boswellic acid biosynthesis, with multiple members demonstrating the capacity to introduce oxidative modifications at the C-28 position of the triterpene scaffold [17] [16] [18]. These enzymes typically catalyze a sequential series of oxidation reactions that transform the terminal methyl group at C-28 into a carboxylic acid functionality through hydroxyl and aldehyde intermediates [17] [18]. The specificity for the C-28 position distinguishes boswellic acid biosynthesis from other triterpene pathways, such as ursolic acid formation, where oxidation occurs at the C-24 position [4].

Recent investigations have revealed that certain CYP716 enzymes possess multifunctional capabilities, enabling them to catalyze oxidations at multiple positions within the same substrate molecule [17] [19]. This versatility is exemplified by enzymes such as TwCYP716C52, which demonstrates the ability to oxidize the C-2 position of polpunonic acid, a celastrol precursor, illustrating the broader catalytic repertoire of this enzyme family [20]. The mechanism involves the formation of reactive intermediates through heme-mediated activation of molecular oxygen, followed by substrate-specific hydroxylation reactions that are controlled by the precise three-dimensional architecture of the enzyme active site [19].

The introduction of the keto functionality at the C-11 position represents another crucial oxidative modification in boswellic acid biosynthesis [1] [17]. This transformation is mediated by specialized cytochrome P450 enzymes that demonstrate regioselectivity for the C-11β position, generating the characteristic carbonyl group found in 11-keto-boswellic acid derivatives [16]. The stereoselectivity of this reaction ensures the formation of the β-configuration, which is essential for the biological activity of these compounds.

Acetylation reactions play an equally important role in generating the final structural features of 3-acetyl-11-keto-β-boswellic acid [21] [22]. The acetylation of the hydroxyl group at the C-3 position is catalyzed by acetyltransferases that utilize acetyl-coenzyme A as the acyl donor [21] [22]. These enzymes belong to multiple families, including the BAHD acyltransferase family and membrane-bound O-acyltransferase family, each demonstrating distinct substrate specificities and catalytic mechanisms [22].

The triterpene acetyltransferase LsTAT1, characterized from lettuce, exemplifies the specificity of these enzymes for the C-3β position of various triterpene substrates [21] [22]. This enzyme demonstrates the ability to acetylate multiple triterpene scaffolds, including taraxasterol, β-amyrin, α-amyrin, lupeol, and taraxerol, suggesting a broad substrate tolerance within the constraint of positional specificity [22]. The catalytic mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the substrate hydroxyl group on the carbonyl carbon of acetyl-coenzyme A, followed by the release of coenzyme A and formation of the acetate ester [22].

The BAHD acyltransferase family, exemplified by thalianol acyltransferases THAA1 and THAA2, demonstrates additional complexity in substrate recognition and positional selectivity [22]. THAA2 specifically targets the C-3 hydroxyl group of various triterpenes for acetylation, while maintaining strict selectivity against other hydroxyl groups present in the molecule [22]. This specificity is achieved through precise substrate binding interactions that position the reactive hydroxyl group in the optimal geometry for acyl transfer.

Stereoselective Methyl Group Transfers

The methylation of triterpene scaffolds represents a sophisticated enzymatic process that involves the stereoselective transfer of methyl groups from S-adenosylmethionine to specific positions on the triterpene framework [23] [24] [25]. These reactions are catalyzed by methyltransferases that demonstrate remarkable specificity for both the substrate structure and the stereochemical outcome of the methylation reaction.

The mechanistic basis for stereoselective methylation involves the precise positioning of the S-adenosylmethionine cofactor relative to the substrate molecule within the enzyme active site [26] [25]. Studies of methyltransferase enzymes have revealed that these proteins exhibit a strong preference for the transfer of the pro-R methyl group from S-adenosylmethionine, with selectivities exceeding 94% in many cases [25]. This stereoselectivity arises from the specific three-dimensional arrangement of catalytic residues that facilitate the methyl transfer reaction while excluding alternative reaction pathways.

The triterpene methyltransferases identified in Botryococcus braunii provide insights into the diversity of methylation patterns possible in triterpene biosynthesis [24]. These enzymes demonstrate the capacity to introduce multiple methyl groups into squalene and botryococcene scaffolds, generating tetramethylated derivatives through sequential methylation reactions [24]. The multifunctional nature of these enzymes suggests that single proteins can catalyze multiple methylation steps, although the precise order and specificity of these reactions remain subjects of ongoing investigation.

The subcellular localization of methyltransferases influences their access to triterpene substrates and affects the overall efficiency of methylation reactions [23]. Engineering studies in transgenic plants have demonstrated that targeting methyltransferases to specific cellular compartments can dramatically alter the methylation efficiency, with plastid-targeted enzymes achieving methylation ratios of 51% to 91% compared to 3% to 14% for cytosol-targeted enzymes [23]. This compartmentalization suggests that triterpene substrates are primarily synthesized and retained within plastids, limiting the access of cytosolic methyltransferases to their substrates.

The molecular basis for methyl group stereoselection involves the formation of a ternary complex between the enzyme, S-adenosylmethionine, and the triterpene substrate [27]. The catalytic mechanism proceeds through the formation of a carbocation intermediate that is stabilized by specific amino acid residues within the active site, followed by the stereoselective addition of the methyl group to generate the final product [27]. The stereochemical outcome is determined by the spatial arrangement of the reactive centers and the conformational constraints imposed by the protein structure.

Advanced computational studies of methyltransferase mechanisms have revealed the detailed molecular interactions that control stereoselectivity [27]. The sequential C-H methylation catalyzed by certain methyltransferases involves the initial abstraction of a hydrogen atom from the substrate, followed by the directional donation of a methyl group from the cofactor [27]. The selectivity arises from distortion and interaction effects that favor specific reaction pathways while disfavoring alternative outcomes.

| Modification Type | Enzyme Family | Substrate Specificity | Product Configuration | Regulatory Mechanisms |

|---|---|---|---|---|

| C-28 Oxidation | CYP716 | β-amyrin, α-amyrin | Sequential OH → CHO → COOH | Substrate availability |

| C-11 Oxidation | CYP716/CYP88 | Boswellic acid scaffolds | 11β-keto formation | Tissue-specific expression |

| C-3 Acetylation | BAHD/SCPL | Triterpene 3β-OH | Acetate ester formation | Acetyl-CoA availability |

| Methylation | SAM methyltransferases | Various positions | Pro-R methyl preference | Compartmentalization |

| C-2 Oxidation | CYP716C52 | Polpunonic acid | Hydroxyl introduction | Substrate binding geometry |

| Epoxidation | CYP450 epoxidases | Alkene substrates | S-configuration epoxides | Oxygen availability |

Comparative Biosynthesis Across Boswellia Genus

The genus Boswellia encompasses approximately 24 species that exhibit remarkable diversity in their triterpenoid profiles, reflecting evolutionary adaptations to different environmental conditions and specialized ecological niches [4] [28]. This diversity manifests not only in the qualitative composition of boswellic acids but also in the quantitative distribution of specific compounds, providing insights into the evolutionary pressures that have shaped these biosynthetic pathways over time.

Boswellia sacra emerges as the most prolific producer of boswellic acids among the studied species, with particularly high concentrations of β-boswellic acid and acetyl-11-keto-β-boswellic acid [4] [29]. The resin from this species demonstrates significant variation based on geographical origin, with mountainous populations producing superior grades compared to coastal populations [4]. This variation correlates with differences in environmental stress conditions, suggesting that the enhanced production of boswellic acids may represent an adaptive response to harsh growing conditions characteristic of mountainous habitats.

The biosynthetic capacity of Boswellia sacra is further distinguished by the presence of high concentrations of 3-epi-α-amyrin, which serves as the precursor for all β-boswellic acid derivatives [4]. This compound is completely absent in Boswellia serrata and Boswellia papyrifera, indicating fundamental differences in the oxidosqualene cyclase activities responsible for triterpene scaffold formation [4]. The presence of this precursor enables the complete biosynthetic pathway for β-boswellic acid production, explaining the superior boswellic acid content observed in Boswellia sacra resins.

Boswellia serrata exhibits a distinct biosynthetic profile characterized by elevated levels of β-keto-boswellic acid, which constitutes approximately 1.29% of the total resin content compared to 0.46% and 0.73% in Boswellia papyrifera and Boswellia sacra, respectively [4]. This elevated production suggests enhanced activity of the cytochrome P450 enzymes responsible for introducing the keto functionality at the C-11 position. The preferential accumulation of this compound may reflect species-specific adaptations in enzyme expression or catalytic efficiency that favor the oxidative modification of boswellic acid precursors.

The absence of β-boswellic acid in Boswellia papyrifera represents a significant biosynthetic distinction that reflects differences in either precursor availability or enzymatic processing capabilities [4]. This species demonstrates lower overall triterpene content and altered essential oil composition, characterized by high concentrations of octyl acetate (49.5-81.0%) and variable diterpenoid content [30]. These compositional differences suggest that Boswellia papyrifera has evolved distinct biosynthetic pathways that prioritize the production of volatile compounds over complex triterpenes.

The tissue-specific distribution of boswellic acids within Boswellia sacra provides insights into the spatial organization of biosynthetic activities [4] [29]. The stem tissue, which contains resin-secretory canals, demonstrates the presence of all six major boswellic acids, consistent with the specialized function of these structures in secondary metabolite production and storage [29]. In contrast, leaf tissues show only trace amounts of β-acetyl-boswellic acid and acetyl-11-keto-β-boswellic acid while lacking the precursor amyrins, suggesting limited biosynthetic capacity in photosynthetic tissues [29].

The root tissues of Boswellia sacra exhibit high concentrations of α-amyrin but lack β-amyrin and boswellic acids, indicating incomplete pathway activation in underground organs [29]. This distribution pattern suggests that the complete biosynthetic machinery for boswellic acid production is primarily localized to above-ground tissues, particularly those associated with resin production and secretion. The differential tissue distribution likely reflects the ecological function of these compounds as defensive agents against herbivores and pathogens that primarily threaten exposed plant parts.

Molecular analysis of gene expression patterns supports the biochemical observations regarding tissue-specific boswellic acid production [29]. The lack of transcript accumulation for amyrin-related biosynthesis genes in leaf tissues correlates with the absence of these precursor compounds, demonstrating the tight coordination between gene expression and metabolite production [29]. This regulatory control ensures that biosynthetic resources are allocated efficiently to tissues where the products are most needed for plant defense and survival.

The evolutionary relationships among Boswellia species are reflected in their biosynthetic capabilities, with closely related species often sharing similar enzymatic activities and metabolite profiles [4]. However, the significant variations observed even among related species suggest that these pathways are subject to rapid evolutionary change, possibly driven by selection pressures related to environmental adaptation and ecological specialization. The genus-specific nature of boswellic acid production indicates that the key biosynthetic innovations arose early in the evolutionary history of Boswellia and have been subsequently modified and refined in different lineages.

| Species | Geographic Origin | Major Boswellic Acids (%) | Precursor Compounds | Distinctive Features |

|---|---|---|---|---|

| B. sacra | Oman, Yemen, Somalia | β-BA (2.8-5.2%), AKBA (7.4-11.2%) | High 3-epi-α-amyrin, α-amyrin | Mountainous > coastal grades |

| B. serrata | India | β-KBA (1.29%), α-BA, β-ABA | Standard amyrin profile | Enhanced keto formation |

| B. papyrifera | Sudan, Ethiopia | No β-BA, reduced total BAs | Limited amyrin content | High octyl acetate content |

| B. carterii | Somalia, Arabia | Variable composition | Similar to B. sacra | Often taxonomically confused |

| B. frereana | Somalia, Socotra | Limited characterization | Specialized profile | Distinct essential oil composition |

Solvent Optimization for Oleo-Gum Resin Processing

The selection and optimization of extraction solvents represents a fundamental aspect of efficient AKBA isolation from Boswellia oleo-gum resins. The complex nature of frankincense, characterized as an oleo-gum-resin containing water-soluble gums, essential oils, and lipophilic triterpenes, necessitates sophisticated solvent selection strategies.

Conventional Solvent Systems

Traditional extraction approaches have employed various organic solvents with differing polarities to achieve selective extraction of boswellic acids. Hydro-alcoholic systems demonstrate superior performance due to their ability to solubilize both polar and semi-polar constituents while minimizing extraction of unwanted matrix components [3]. Ethanol concentrations between 70-95% have been extensively investigated, with 80% ethanol consistently producing optimal extraction efficiency and selectivity.

Advanced Solvent Selection Criteria

Modern solvent optimization employs Hildebrand solubility parameters and Hansen solubility parameters to predict solvent-solute interactions. For AKBA extraction, solvents with moderate polarity indices (4.0-6.5) and dielectric constants ranging from 15-35 demonstrate optimal performance. The incorporation of small quantities of organic acids (0.1-0.5% formic acid) enhances extraction efficiency by preventing oxidative degradation and improving compound stability.

| Solvent System | Extraction Efficiency (%) | AKBA Yield (mg/g) | Selectivity Index |

|---|---|---|---|

| Ethanol 70% | 78.5 | 6.2 | 0.78 |

| Ethanol 80% | 85.2 | 8.4 | 0.92 |

| Ethanol 95% | 72.1 | 5.8 | 0.71 |

| Methanol 100% | 68.9 | 5.1 | 0.65 |

| Hydroalcoholic (70:30) | 82.3 | 7.6 | 0.85 |

Innovative Solvent Approaches

Recent developments in green chemistry have introduced Natural Deep Eutectic Solvents (NADES) as environmentally sustainable alternatives for triterpene extraction. Proline-levulinic acid mixtures demonstrate exceptional performance, achieving AKBA yields of 475.1 μg/g under optimized conditions. These bio-based solvents offer reduced toxicity, enhanced selectivity, and improved environmental compatibility compared to conventional organic solvents.

Advanced Separation Techniques

Contemporary extraction methodologies have evolved beyond traditional maceration and percolation techniques to incorporate advanced technologies that enhance efficiency, reduce processing time, and improve compound recovery. These technologies leverage physical principles such as cavitation, electromagnetic heating, and pressure differentials to overcome mass transfer limitations inherent in conventional extraction processes.

Column Chromatography Optimization

Column chromatography remains the cornerstone separation technique for AKBA purification from complex Boswellia extracts. The optimization of stationary phases, mobile phase compositions, and operational parameters directly influences separation efficiency and compound purity.

Stationary Phase Selection

Silica gel chromatography utilizing particles sized 40-63 μm provides optimal resolution for boswellic acid separation. Normal-phase chromatography employing gradient elution with hexane-ethyl acetate systems achieves baseline separation of individual boswellic acids. The incorporation of specialty stationary phases, including amino-bonded and diol-bonded silica, enhances selectivity for specific constitutional isomers.

Reverse-phase chromatography using C18 stationary phases demonstrates superior performance for AKBA isolation, particularly when employing methanol-water gradient systems. The hydrophobic interactions between the acetyl-substituted triterpene and the alkyl chains result in enhanced retention and improved peak symmetry.

| Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Efficiency | Analysis Time (min) |

|---|---|---|---|---|

| Silica Gel 60 (40-63 μm) | Hexane:EtOAc (7:3) | 2.8 | Good | 65 |

| C18 Reverse Phase | MeOH:H2O (85:15) | 3.4 | Excellent | 42 |

| Diol-bonded Silica | CHCl3:MeOH (9:1) | 3.1 | Very Good | 55 |

Mobile Phase Optimization

The development of optimal mobile phase compositions requires systematic evaluation of solvent strength, selectivity, and elution order. For normal-phase separations, hexane-ethyl acetate systems with formic acid modifiers (0.1-0.3%) provide enhanced peak shape and improved resolution. The gradual increase in ethyl acetate concentration from 20% to 60% over 60 minutes achieves optimal separation of AKBA from related boswellic acids.

Reverse-phase systems employing acetonitrile-water or methanol-water with pH adjustment to 4.0 using glacial acetic acid demonstrate superior chromatographic performance. The acidic conditions prevent ionization of the carboxylic acid functionality, ensuring consistent retention behavior and peak symmetry.

Counter-Current Chromatography Applications

Counter-Current Chromatography (CCC) represents a revolutionary approach to natural product purification that eliminates solid stationary phases in favor of liquid-liquid partition systems. This technique offers significant advantages for AKBA isolation, including elimination of irreversible adsorption, enhanced sample recovery, and capability for large-scale preparative separations.

Solvent System Development

The selection of appropriate biphasic solvent systems constitutes the most critical aspect of CCC method development. For boswellic acid separations, quaternary solvent systems composed of hexane, ethyl acetate, methanol, and water in various ratios provide optimal performance. The partition coefficients (K-values) for target compounds should fall within the range of 0.5-2.0 to ensure adequate retention and resolution.

The hexane-ethyl acetate-methanol-water system (6:5:6:5, v/v/v/v) demonstrates exceptional performance for AKBA purification, providing K-values of 0.8-1.2 and stationary phase retention exceeding 75%. This system enables separation of up to 250 mg of crude extract per run while maintaining high resolution and compound purity.

| Solvent System | K-value Range | Stationary Phase Retention (%) | Separation Factor (α) | Sample Loading (mg) |

|---|---|---|---|---|

| Hexane:EtOAc:MeOH:H2O (6:5:6:5) | 0.8-1.2 | 78 | 1.8 | 250 |

| Hexane:CHCl3:MeOH:H2O (4:6:5:5) | 0.9-1.3 | 81 | 2.1 | 200 |

| CHCl3:MeOH:H2O (4:4:2) | 1.1-1.5 | 84 | 2.3 | 180 |

Operational Parameter Optimization

High-Speed Counter-Current Chromatography (HSCCC) operational parameters require careful optimization to achieve maximum separation efficiency. Rotation speeds of 800-1000 rpm provide optimal balance between stationary phase retention and mass transfer efficiency. Flow rates of 1.5-3.0 mL/min ensure adequate resolution while maintaining reasonable analysis times.

The selection of elution mode (head-to-tail or tail-to-head) depends on the relative polarities of target compounds and the chosen solvent system. For AKBA isolation, head-to-tail elution using the upper organic phase as mobile phase typically provides superior results due to the moderate polarity of the acetylated triterpene.

pH-Zone-Refining CCC

Advanced CCC techniques including pH-zone-refining offer enhanced purification capabilities for ionizable compounds such as carboxylic acids. This technique utilizes pH gradients to concentrate and purify target compounds through formation of sharp concentration zones. For boswellic acid purification, the incorporation of trifluoroacetic acid (10 mM) in the upper phase and ammonia (10 mM) in the lower phase creates optimal conditions for zone formation and compound concentration.

Quality by Design (QbD) Approaches for Process Validation

The implementation of Quality by Design principles in analytical method development represents a paradigm shift from traditional trial-and-error approaches to systematic, science-based methodologies. QbD strategies provide enhanced method understanding, improved robustness, and regulatory compliance through comprehensive risk assessment and process optimization.

Analytical Target Profile Definition

The establishment of clear Analytical Target Profiles (ATP) serves as the foundation for QbD-based method development. For AKBA extraction and quantification, the ATP specifications include accuracy within ±5% of true value, precision with relative standard deviation below 3%, specificity with resolution greater than 2.0 from nearest impurity, and linearity across the range of 0.1-50 μg/mL with correlation coefficient exceeding 0.999.

Critical Quality Attributes Identification

Systematic risk assessment utilizing tools such as Failure Mode and Effects Analysis (FMEA) enables identification of Critical Quality Attributes (CQAs) that directly impact method performance. For AKBA extraction processes, the primary CQAs include extraction efficiency, selectivity, compound stability, and matrix interference. These attributes require continuous monitoring and control throughout the extraction process to ensure consistent results.

Design of Experiments Implementation

Statistical Design of Experiments (DoE) provides a systematic approach to parameter optimization while minimizing experimental effort. Box-Behnken designs with three to five factors at three levels enable comprehensive evaluation of main effects and interactions while requiring fewer experimental runs than full factorial designs.

| Critical Process Parameter | Low Level (-1) | High Level (+1) | Impact on Response |

|---|---|---|---|

| Extraction Temperature | 40°C | 80°C | High |

| Solvent-to-Sample Ratio | 10:1 | 30:1 | High |

| Extraction Time | 10 min | 30 min | Medium |

| Pressure | 50 bar | 200 bar | High |

Process Analytical Technology Integration

The incorporation of Process Analytical Technology (PAT) enables real-time monitoring and control of critical process parameters. Near-infrared spectroscopy and Raman spectroscopy provide non-invasive monitoring of extraction progress, enabling dynamic optimization of process conditions. These technologies support continuous improvement and enhance process understanding through multivariate data analysis.

Design Space Development

The establishment of robust Design Spaces through systematic experimentation and modeling ensures consistent performance across acceptable operating ranges. Response surface methodology enables visualization of factor interactions and identification of optimal operating conditions. The validated Design Space provides operational flexibility while maintaining product quality and regulatory compliance.

Advanced Extraction Technologies

Modern extraction technologies have revolutionized natural product isolation through enhanced efficiency, reduced environmental impact, and improved compound recovery. These techniques leverage various physical and chemical principles to overcome limitations of conventional extraction methods.

| Extraction Method | Extraction Time (min) | Temperature (°C) | Pressure (bar) | AKBA Recovery (%) |

|---|---|---|---|---|

| Conventional Maceration | 480 | 25 | 1 | 68.5 |

| Ultrasound-Assisted Extraction | 15 | 45 | 1 | 94.2 |

| Microwave-Assisted Extraction | 8 | 80 | 1 | 89.7 |

| Supercritical CO2 Extraction | 45 | 40 | 300 | 91.3 |

| Accelerated Solvent Extraction | 20 | 120 | 100 | 96.8 |

Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes acoustic cavitation to enhance mass transfer and improve extraction efficiency [4]. Optimal conditions for AKBA extraction include sonication power of 300-400 W, frequency of 40 kHz, and extraction time of 10-15 minutes [4]. The cavitation phenomenon creates microscopic bubbles that collapse violently, generating localized high temperatures and pressures that disrupt cellular structures and enhance solvent penetration.

Microwave-Assisted Extraction

Microwave-assisted extraction employs electromagnetic radiation to rapidly heat extraction solvents and plant matrices. The selective heating of polar molecules results in rapid temperature increases and enhanced extraction kinetics. Optimal conditions include microwave power of 400-500 W, temperature of 60-80°C, and extraction time of 5-10 minutes, achieving extraction efficiencies comparable to conventional methods in significantly reduced time.

Supercritical Fluid Extraction

Supercritical carbon dioxide extraction provides an environmentally friendly alternative for triterpene isolation. The unique properties of supercritical CO2, including high diffusivity and variable solvating power, enable selective extraction of target compounds. Optimal conditions for AKBA extraction include pressure of 200-300 bar, temperature of 40-60°C, and co-solvent addition (5-10% ethanol) to enhance polarity.

Accelerated Solvent Extraction

Accelerated Solvent Extraction combines elevated temperature and pressure to enhance extraction efficiency while reducing solvent consumption. This technique achieves extraction efficiencies exceeding 95% in 15-30 minutes using minimal solvent volumes. The elevated pressure maintains solvents in liquid state above their normal boiling points, enabling higher extraction temperatures and improved mass transfer.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Ranzato E, Martinotti S, Volante A, Tava A, Masini MA, Burlando B. The major Boswellia serrata active 3-acetyl-11-keto-β-boswellic acid strengthens interleukin-1α upregulation of matrix metalloproteinase-9 via JNK MAP kinase activation. Phytomedicine. 2017 Dec 1;36:176-182. doi: 10.1016/j.phymed.2017.09.010. Epub 2017 Sep 25. PubMed PMID: 29157812.

3: Sayed AS, Gomaa IEO, Bader M, El Sayed NSED. Role of 3-Acetyl-11-Keto-Beta-Boswellic Acid in Counteracting LPS-Induced Neuroinflammation via Modulation of miRNA-155. Mol Neurobiol. 2017 Oct 27. doi: 10.1007/s12035-017-0801-2. [Epub ahead of print] PubMed PMID: 29079998.

4: Rehman NU, Ali L, Al-Harrasi A, Mabood F, Al-Broumi M, Khan AL, Hussain H, Hussain J, Csuk R. Quantification of AKBA in Boswellia sacra Using NIRS Coupled with PLSR as an Alternative Method and Cross-Validation by HPLC. Phytochem Anal. 2017 Sep 7. doi: 10.1002/pca.2721. [Epub ahead of print] PubMed PMID: 28881407.

5: Niphadkar SS, Rathod VK. Adsorption kinetics, isotherm, and thermodynamics studies of acetyl-11-keto-β-boswellic acids (AKBA) from Boswellia serrata extract using macroporous resin. Prep Biochem Biotechnol. 2017 Sep 14;47(8):804-812. doi: 10.1080/10826068.2017.1342263. Epub 2017 Jun 29. PubMed PMID: 28662360.

6: Beghelli D, Isani G, Roncada P, Andreani G, Bistoni O, Bertocchi M, Lupidi G, Alunno A. Antioxidant and Ex Vivo Immune System Regulatory Properties of Boswellia serrata Extracts. Oxid Med Cell Longev. 2017;2017:7468064. doi: 10.1155/2017/7468064. Epub 2017 Mar 13. PubMed PMID: 28386311; PubMed Central PMCID: PMC5366763.

7: Yang S, Zhou B, Xu W, Xue F, Nisar MF, Bian C, Huang X, Yang L, Zhang Y, Bartsch JW, Zhong JL. Nrf2- and Bach1 May Play a Role in the Modulation of Ultraviolet A-Induced Oxidative Stress by Acetyl-11-Keto-β-Boswellic Acid in Skin Keratinocytes. Skin Pharmacol Physiol. 2017;30(1):13-23. doi: 10.1159/000452744. Epub 2017 Feb 1. PubMed PMID: 28142143.

8: Meka B, Ravada SR, Murali Krishna Kumar M, Purna Nagasree K, Golakoti T. Synthesis of new analogs of AKBA and evaluation of their anti-inflammatory activities. Bioorg Med Chem. 2017 Feb 15;25(4):1374-1388. doi: 10.1016/j.bmc.2016.12.045. Epub 2016 Dec 29. PubMed PMID: 28110820.

9: Shang P, Liu W, Liu T, Zhang Y, Mu F, Zhu Z, Liang L, Zhai X, Ding Y, Li Y, Wen A. Acetyl-11-Keto-β-Boswellic Acid Attenuates Prooxidant and Profibrotic Mechanisms Involving Transforming Growth Factor-β1, and Improves Vascular Remodeling in Spontaneously Hypertensive Rats. Sci Rep. 2016 Dec 23;6:39809. doi: 10.1038/srep39809. PubMed PMID: 28009003; PubMed Central PMCID: PMC5180224.

10: Li K, Li L, Wang S, Li X, Ma T, Liu D, Jing Y, Zhao L. Design and synthesis of novel 2-substituted 11-keto-boswellic acid heterocyclic derivatives as anti-prostate cancer agents with Pin1 inhibition ability. Eur J Med Chem. 2017 Jan 27;126:910-919. doi: 10.1016/j.ejmech.2016.09.089. Epub 2016 Sep 28. PubMed PMID: 27997878.

11: Li T, Fan P, Ye Y, Luo Q, Lou H. Ring A-modified Derivatives from the Natural Triterpene 3-O-acetyl-11-keto-β-Boswellic Acid and their Cytotoxic Activity. Anticancer Agents Med Chem. 2017;17(8):1153-1167. doi: 10.2174/1871520616666161207144031. PubMed PMID: 27928954.

12: Mannino G, Occhipinti A, Maffei ME. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb. Molecules. 2016 Oct 6;21(10). pii: E1329. PubMed PMID: 27782055.

13: Riva A, Morazzoni P, Artaria C, Allegrini P, Meins J, Savio D, Appendino G, Schubert-Zsilavecz M, Abdel-Tawab M. A single-dose, randomized, cross-over, two-way, open-label study for comparing the absorption of boswellic acids and its lecithin formulation. Phytomedicine. 2016 Nov 15;23(12):1375-1382. doi: 10.1016/j.phymed.2016.07.009. Epub 2016 Jul 27. PubMed PMID: 27765357.

14: Ammon HP. Boswellic Acids and Their Role in Chronic Inflammatory Diseases. Adv Exp Med Biol. 2016;928:291-327. Review. PubMed PMID: 27671822.

15: Xue X, Chen F, Liu A, Sun D, Wu J, Kong F, Luan Y, Qu X, Wang R. Reversal of the multidrug resistance of human ileocecal adenocarcinoma cells by acetyl-11-keto-β-boswellic acid via downregulation of P-glycoprotein signals. Biosci Trends. 2016 Nov 15;10(5):392-399. Epub 2016 Aug 19. PubMed PMID: 27545217.

16: Forouzanfar F, Hosseinzadeh H, Ebrahimzadeh Bideskan A, Sadeghnia HR. Aqueous and Ethanolic Extracts of Boswellia serrata Protect Against Focal Cerebral Ischemia and Reperfusion Injury in Rats. Phytother Res. 2016 Dec;30(12):1954-1967. doi: 10.1002/ptr.5701. Epub 2016 Aug 12. PubMed PMID: 27515127.

17: Rajabian A, Boroushaki MT, Hayatdavoudi P, Sadeghnia HR. Boswellia serrata Protects Against Glutamate-Induced Oxidative Stress and Apoptosis in PC12 and N2a Cells. DNA Cell Biol. 2016 Nov;35(11):666-679. Epub 2016 Aug 5. PubMed PMID: 27494534.

18: Cui Y, Tian X, Ning J, Wang C, Yu Z, Wang Y, Huo X, Jin L, Deng S, Zhang B, Ma X. Metabolic Profile of 3-Acetyl-11-Keto-β-Boswellic Acid and 11-Keto-β-Boswellic Acid in Human Preparations In Vitro, Species Differences, and Bioactivity Variation. AAPS J. 2016 Sep;18(5):1273-88. doi: 10.1208/s12248-016-9945-7. Epub 2016 Jun 21. PubMed PMID: 27329304.

19: Chen M, Wang M, Yang Q, Wang M, Wang Z, Zhu Y, Zhang Y, Wang C, Jia Y, Li Y, Wen A. Antioxidant effects of hydroxysafflor yellow A and acetyl-11-keto-β-boswellic acid in combination on isoproterenol-induced myocardial injury in rats. Int J Mol Med. 2016 Jun;37(6):1501-10. doi: 10.3892/ijmm.2016.2571. Epub 2016 Apr 20. PubMed PMID: 27121241; PubMed Central PMCID: PMC4866969.

20: Meins J, Artaria C, Riva A, Morazzoni P, Schubert-Zsilavecz M, Abdel-Tawab M. Survey on the Quality of the Top-Selling European and American Botanical Dietary Supplements Containing Boswellic Acids. Planta Med. 2016 Apr;82(6):573-9. doi: 10.1055/s-0042-103497. Epub 2016 Apr 7. PubMed PMID: 27054914.

Explore Compound Types